1-(Bromomethyl)-1-(pentyloxy)cycloheptane

Beschreibung

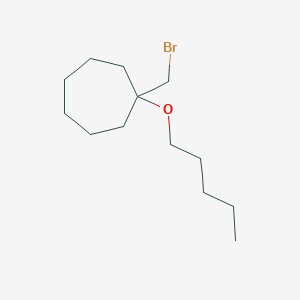

1-(Bromomethyl)-1-(pentyloxy)cycloheptane is a brominated cycloheptane derivative featuring both a bromomethyl (-CH2Br) and a pentyloxy (-O-C5H11) substituent on the same carbon atom. The bromomethyl group is highly reactive in nucleophilic substitution reactions, making it valuable in organic synthesis, while the pentyloxy ether moiety enhances solubility in non-polar solvents. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or advanced materials .

Eigenschaften

Molekularformel |

C13H25BrO |

|---|---|

Molekulargewicht |

277.24 g/mol |

IUPAC-Name |

1-(bromomethyl)-1-pentoxycycloheptane |

InChI |

InChI=1S/C13H25BrO/c1-2-3-8-11-15-13(12-14)9-6-4-5-7-10-13/h2-12H2,1H3 |

InChI-Schlüssel |

SQDXEZKAHDHFDS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCOC1(CCCCCC1)CBr |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-(Bromomethyl)-1-(pentyloxy)cycloheptane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{12}H_{17}BrO

- Molecular Weight : Approximately 253.17 g/mol

- IUPAC Name : this compound

This compound features a bromomethyl group and a pentyloxy substituent attached to a cycloheptane ring, which may influence its interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of brominated compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Neuroprotective Effects

Research has demonstrated that related compounds can exhibit neuroprotective effects through mechanisms such as phosphodiesterase inhibition. For example, studies on alkoxylated derivatives have shown that certain compounds can protect neuronal cells from oxidative stress and apoptosis, indicating that this compound may possess similar properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with cycloheptanol or its derivatives.

- Bromination : A bromomethylation reaction is performed using bromine or a brominating agent to introduce the bromomethyl group.

- Alkoxylation : The pentyloxy group is introduced through an alkylation reaction using pentyloxide or a related alkoxide.

Study on Phosphodiesterase Inhibition

A study focused on the biological evaluation of similar alkoxylated cycloalkanes demonstrated significant inhibition of phosphodiesterase II (PDE2), which is crucial in various signaling pathways within the nervous system. Compounds with structural similarities to this compound showed IC50 values ranging from 3.67 μM to 33.95 μM, indicating potent biological activity against PDE2 .

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| Compound 1f | 3.67 ± 0.47 | PDE2 Inhibition |

| Compound 2e | 33.95 | Neuroprotection |

Neurotoxicity Protection in HT-22 Cells

Another case study evaluated the protective effects of related compounds on HT-22 neuronal cells exposed to corticosterone-induced neurotoxicity. The results indicated that certain derivatives significantly increased cell viability in a dose-dependent manner, suggesting that similar activities might be expected from this compound .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group () undergoes SN2 reactions with nucleophiles, facilitated by the polarizable bromine atom as a leaving group. Key findings include:

| Reaction Type | Nucleophile | Conditions | Product |

|---|---|---|---|

| Alkoxy Substitution | Potassium Methoxide | DMF, 120°C, 3–12 h | |

| Thiol Substitution | Sodium Hydrosulfide | Ethanol, reflux | |

| Amine Substitution | Piperidine | THF, 60°C, 6 h |

Mechanism : The reaction proceeds via a backside attack due to the primary nature of the bromomethyl carbon, though steric hindrance from the cycloheptane ring slightly reduces reaction rates compared to linear analogs .

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs, forming alkenes. For example:

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| Potassium tert-butoxide | THF | 80°C | Cycloheptene derivative |

| DBU | DMF | 120°C | Bicyclic alkene |

Mechanistic Insight : The reaction follows an E2 pathway , with the base abstracting a β-hydrogen concurrent with bromide departure. The cycloheptane ring’s strain influences regioselectivity, favoring trans-alkene formation .

Coupling Reactions

The bromomethyl group participates in cross-coupling reactions , enabling C–C bond formation:

| Coupling Type | Catalyst System | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh), KCO | DMF/HO, 100°C | Biaryl derivatives |

| Ullmann | CuI, 1,10-Phenanthroline | DMSO, 130°C | Aryl ethers |

Key Observation : The pentyloxy group stabilizes intermediates via steric and electronic effects, improving yields in Pd-catalyzed couplings compared to non-ether analogs .

Comparative Reactivity with Structural Analogs

The cycloheptane ring’s size and substituents influence reactivity differently than smaller rings:

Rationale : Larger rings (e.g., cycloheptane) introduce torsional strain, slowing SN2 kinetics, while smaller rings (e.g., cyclopentane) favor elimination due to increased ring strain upon substitution .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Bromomethyl)-1-(pentyloxy)cycloheptane with structurally related brominated cycloalkanes and ethers:

*Hypothetical data inferred from analogs.

Q & A

Q. Optimization Considerations :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in etherification, while non-polar solvents (e.g., CCl₄) favor radical bromination .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during bromination.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems.

Q. Methodological Insight :

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., NaI in acetone for SN2) to quantify steric effects.

- Computational Modeling : Use DFT calculations to map transition states and assess steric bulk’s impact on activation energy .

What spectroscopic techniques are most reliable for characterizing this compound?

Basic Research Question

1H/13C NMR :

- Bromomethyl Group : Look for a triplet near δ 3.4–3.6 ppm (CH₂Br) coupled with adjacent protons.

- Pentyloxy Chain : Signals at δ 1.2–1.6 ppm (methylene groups) and δ 3.3–3.5 ppm (OCH₂).

- Cycloheptane Ring : Complex multiplet patterns due to conformational isomerism .

Q. Mass Spectrometry (MS) :

- Molecular Ion : Expected at m/z 278 (C₁₃H₂₃BrO⁺).

- Fragmentation : Loss of Br (Δ m/z 79) and cleavage of the pentyloxy chain.

Q. Infrared (IR) :

How can researchers resolve discrepancies in reaction yields when altering solvent polarity?

Advanced Research Question

Contradictions often arise from competing reaction pathways (e.g., substitution vs. elimination). A systematic approach includes:

Solvent Screening : Test solvents across a polarity gradient (hexane → DMSO) to identify optimal media.

Kinetic Profiling : Use in-situ FTIR or GC-MS to track intermediate formation.

Byproduct Analysis : Isolate and characterize side products (e.g., cycloheptene from elimination) via column chromatography .

Q. Example Workflow :

| Solvent | Dielectric Constant (ε) | Yield (%) | Dominant Pathway |

|---|---|---|---|

| Hexane | 1.9 | 30 | Elimination |

| DCM | 8.9 | 55 | Substitution |

| DMF | 37.7 | 70 | Substitution |

What safety protocols are critical when handling bromomethyl-containing compounds?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures.

- First Aid :

- Waste Disposal : Collect brominated waste in halogen-specific containers for incineration.

Q. Risk Mitigation :

- Ventilation : Ensure airflow >0.5 m/s in work areas.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

How do structural modifications in analogous compounds affect biological activity or reactivity?

Advanced Research Question

Comparative studies with derivatives (e.g., cyclohexane vs. cycloheptane, varying alkoxy chains) reveal:

- Ring Size : Cycloheptane’s flexibility may enhance binding to enzymes compared to rigid cyclohexane .

- Substituent Effects : Longer alkoxy chains (e.g., hexyloxy vs. pentyloxy) increase lipophilicity, altering membrane permeability in biological assays.

Advanced Research Question

- Retrosynthesis Software : Leverage databases like Reaxys or Pistachio to identify feasible precursors (e.g., cycloheptanol, 1-bromopentane) .

- DFT Simulations : Gaussian or ORCA for transition-state modeling to predict regioselectivity in bromination.

- Machine Learning : Platforms like IBM RXN for predicting reaction yields under varying conditions.

Q. Workflow Example :

Input target structure into Reaxys.

Filter by one-step reactions to prioritize bromomethylation.

Validate hits with literature precedents (e.g., NBS-mediated bromination of similar ethers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.